molecular formula C9H10F2N2O2 B1381482 3-Amino-2-(2,2-difluoroethoxy)benzamide CAS No. 1564662-51-6

3-Amino-2-(2,2-difluoroethoxy)benzamide

Cat. No.: B1381482
CAS No.: 1564662-51-6
M. Wt: 216.18 g/mol
InChI Key: WVIPRUDHZZUGND-UHFFFAOYSA-N
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Description

“3-Amino-2-(2,2-difluoroethoxy)benzamide” is a chemical compound with the CAS Number: 1564662-51-6 . It has a molecular weight of 216.19 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10F2N2O2/c10-7(11)4-15-8-5(9(13)14)2-1-3-6(8)12/h1-3,7H,4,12H2,(H2,13,14) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 216.19 .

Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

A study by Srivastava et al. (2017) highlighted the synthesis and characterization of pyridyl substituted benzamides, demonstrating their luminescent properties in both DMF solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solutions and exhibit mechanochromic properties with multi-stimuli response, including changes upon grinding and annealing, which could have implications for developing new optical materials and sensors (Srivastava et al., 2017).

Antimicrobial and Medicinal Chemistry Applications

Research by Ammaji et al. (2019) on benzamide derivatives, including the synthesis and characterization of ortho-amino substituted benzamides, emphasized their importance in medicinal chemistry. These compounds have shown potential in treating various disorders such as antimicrobial, anti-malarial, anti-cancer, anti-HIV, anti-viral activities, and more. The study provided insights into the synthesis of these compounds and evaluated their antimicrobial activity, suggesting a promising role for benzamides in drug development (Ammaji et al., 2019).

Synthesis and Characterization of Fluorinated Compounds

A paper by Bera et al. (2012) focused on the synthesis of new polyamides using semifluorinated aromatic diamines, including compounds related to 3-Amino-2-(2,2-difluoroethoxy)benzamide. These polymers exhibit high organo-solubility, good thermal stability, and mechanical properties, making them of interest for advanced material applications, especially in areas requiring high-performance materials (Bera et al., 2012).

Electrochemical Oxidation and Antioxidant Activity

The study by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, highlighting their potential as powerful antioxidants. This research sheds light on the mechanisms of action for these compounds as scavengers of free radicals, offering a foundation for further investigations into their applications in mitigating oxidative stress (Jovanović et al., 2020).

Anticancer Activity

Research by Soda et al. (2022) described the synthesis of N-phenyl benzamides with potential anticancer activity, showcasing the utility of these compounds in targeting cancer cells. This work not only provides a novel synthesis approach but also highlights the therapeutic potential of benzamide derivatives in oncology, offering insights into their mechanisms of action and effectiveness against various cancer cell lines (Soda et al., 2022).

Safety and Hazards

The safety information for “3-Amino-2-(2,2-difluoroethoxy)benzamide” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed and causes skin and eye irritation . The compound should be handled with care, and appropriate safety precautions should be taken .

Properties

IUPAC Name

3-amino-2-(2,2-difluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-7(11)4-15-8-5(9(13)14)2-1-3-6(8)12/h1-3,7H,4,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIPRUDHZZUGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)OCC(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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